2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile
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Overview
Description
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6HClFIN. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a pyridine ring, along with a nitrile group at the 4-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes halogenation reactions where the pyridine ring is sequentially substituted with chlorine, fluorine, and iodine. The nitrile group can be introduced via a cyanation reaction using reagents like copper(I) cyanide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the halogenation and cyanation steps. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Sonogashira couplings to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or iodine monochloride.
Coupling Reactions: Catalysts like palladium(II) acetate and ligands such as triphenylphosphine.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Chloro-5-fluoro-4-iodopyridine
- 2-Chloro-3-fluoro-4-iodopyridine
- 2-Fluoro-4-iodopyridine
Comparison: Compared to these similar compounds, 2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile is unique due to the presence of the nitrile group, which can significantly alter its chemical reactivity and biological activity. This makes it a versatile intermediate in various synthetic applications .
Properties
CAS No. |
2758001-53-3 |
---|---|
Molecular Formula |
C6HClFIN2 |
Molecular Weight |
282.4 |
Purity |
95 |
Origin of Product |
United States |
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